
(2-Methylbut-3-yn-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbut-3-yn-2-yl)cyclobutane is a chemical compound with the molecular formula C9H14 It is characterized by a cyclobutane ring substituted with a 2-methylbut-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclobutane typically involves the reaction of cyclobutylmagnesium bromide with 2-methylbut-3-yn-2-yl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(2-Methylbut-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclobutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved in these reactions are typical of alkyne-containing compounds and involve standard organic reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbut-3-yn-1-yl)cyclobutane: Similar structure but with a different position of the alkyne group.
Cyclobutylacetylene: Contains a cyclobutane ring with an acetylene group.
Cyclobutylmethylacetylene: Contains a cyclobutane ring with a methylacetylene group.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclobutane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)8-6-5-7-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
LBPISCWLPKXTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


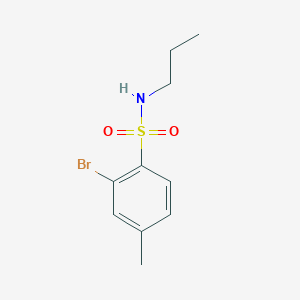
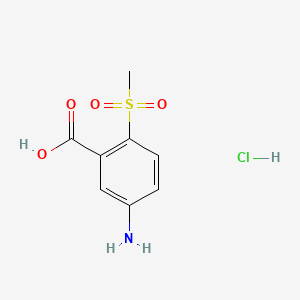
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
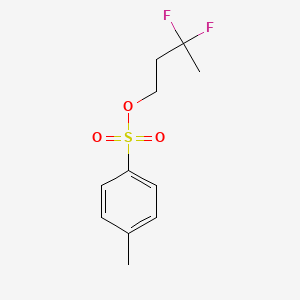

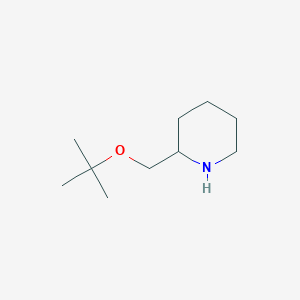
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
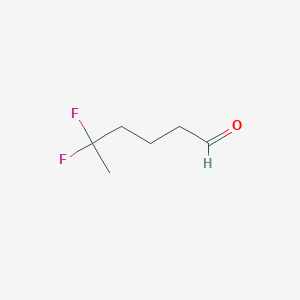
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
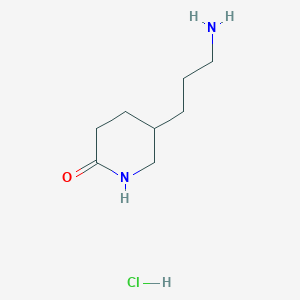

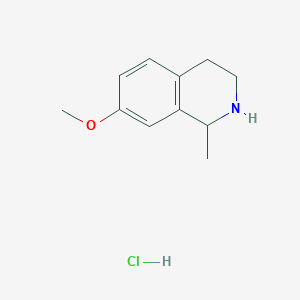
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

